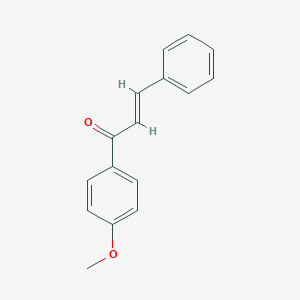

4'-Methoxychalcone

Descripción

RN given refers to compound with no isomeric designation

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHAPASNNVTSN-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238595 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22966-19-4, 959-23-9 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 959-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-styryl p-anisyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 4'-methoxychalcone, a valuable intermediate in the synthesis of various heterocyclic compounds, through the Claisen-Schmidt condensation.[1] This base-catalyzed reaction offers a robust and widely utilized method for the formation of chalcones, which are known for their broad range of biological activities.[2][3] This document outlines the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various synthetic approaches.

The Claisen-Schmidt Condensation: A Versatile Tool for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] In the synthesis of 4'-methoxychalcone, 4-methoxyacetophenone (which possesses α-hydrogens) reacts with benzaldehyde (which lacks α-hydrogens) in the presence of a base catalyst.[1][6] The reaction proceeds through the formation of a resonance-stabilized enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[7] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, 4'-methoxychalcone.

The choice of catalyst is crucial for the success of the Claisen-Schmidt condensation. While acid catalysts like HCl, BF3, and B2O3 can be used, they generally result in low yields (10-40%).[1][6] In contrast, base catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) have been shown to provide significantly higher yields, often in the range of 88-98%.[1][6]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of 4'-methoxychalcone proceeds in the following steps:

Caption: Mechanism of the Claisen-Schmidt condensation for 4'-methoxychalcone synthesis.

Experimental Protocols

Two primary methods for the synthesis of 4'-methoxychalcone via Claisen-Schmidt condensation are presented below: a conventional method using a solvent and a green chemistry approach using a grinding technique.

3.1. Conventional Synthesis in Ethanol

This method involves the use of ethanol as a solvent and is a widely practiced procedure.

-

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% (v/v) solution

-

-

Procedure:

-

Dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, pour the reaction mixture into cold water.

-

Neutralize the mixture with a cold 10% HCl solution, which will cause the product to precipitate.[1][6]

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the crude 4'-methoxychalcone by recrystallization from ethanol.[6]

-

Dry the purified crystals and determine the yield and melting point.

-

3.2. Green Synthesis via Grinding Technique

This solvent-free approach is an environmentally friendly alternative to the conventional method.[1][8][9]

-

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% (v/v) solution

-

-

Procedure:

-

In a mortar, combine 4-methoxyacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid NaOH or KOH (1 equivalent).

-

Grind the mixture vigorously with a pestle at room temperature for a specified time (e.g., 10-30 minutes).[1][6] The reaction is often driven by the frictional energy from grinding.[1]

-

Once the reaction is complete, dilute the mixture with cold water.

-

Neutralize with a cold 10% HCl solution to precipitate the product.[1][6]

-

Filter the solid product and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4'-methoxychalcone.[1]

-

Dry the purified product and calculate the yield.

-

Experimental Workflow

The general workflow for the synthesis and purification of 4'-methoxychalcone is depicted below.

Caption: General experimental workflow for 4'-methoxychalcone synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 4'-methoxychalcone and related chalcones reported in the literature.

| Reactants | Catalyst | Method | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Methoxyacetophenone, Benzaldehyde | NaOH | Microwave | Ethanol | - | 90 ± 1.69 | [10] |

| Acetophenone, Benzaldehyde | KOH | Reflux | Ethanol | - | 9.2 | [8][9] |

| Acetophenone, Benzaldehyde | KOH | Grinding | None | 50 min | 32.6 | [8][9] |

| 4-Methoxyacetophenone, 4-Hydroxybenzaldehyde | NaOH | Grinding | None | 30 min | - | [1] |

| 4-Methoxyacetophenone, 4-Bromobenzaldehyde | NaOH | Grinding | None | Several min | - | [6] |

| Various Acetophenones & Benzaldehydes | Ba(OH)₂ | - | - | - | 88-98 | [1][6] |

| Various Acetophenones & Benzaldehydes | NaOH | - | - | - | 90-96 | [1][6] |

| Various Acetophenones & Benzaldehydes | KOH | - | - | - | 88-94 | [1][6] |

Note: The table includes data for closely related chalcone syntheses to provide a broader context for reaction optimization.

Characterization Data for 4'-Methoxychalcone

The synthesized 4'-methoxychalcone can be characterized using various spectroscopic techniques. While the provided search results do not contain a complete dataset specifically for 4'-methoxychalcone, they do offer insights into the expected spectral features for similar chalcones. For instance, the presence of a methoxy group is typically observed as a singlet peak around 3.86 ppm in the ¹H-NMR spectrum.[6] The molecular ion peak (M+) in the mass spectrum for 4-hydroxy-4'-methoxychalcone was observed at m/z 254.[6]

Troubleshooting and Optimization

Several factors can influence the outcome of the Claisen-Schmidt condensation. Here are some common issues and potential solutions:

-

Low Yield:

-

Inadequate Reaction Time or Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time.[11] Some reactions may benefit from heating, while others may require cooling to minimize side reactions.[11]

-

Catalyst Concentration: An optimal catalyst concentration is crucial. Too high a concentration of a strong base can promote side reactions like the Cannizzaro reaction.[11]

-

-

Formation of Side Products:

-

Michael Addition: The most common side product is the Michael addition product, where another molecule of the enolate attacks the chalcone product. Using a slight excess of the aldehyde can help minimize this.[11]

-

Self-Condensation: Self-condensation of the ketone can also occur.

-

-

Purification Difficulties:

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of many chalcones. The ideal solvent should dissolve the crude product well at its boiling point but poorly at low temperatures.[11]

-

By carefully controlling the reaction parameters and employing appropriate purification techniques, high yields of pure 4'-methoxychalcone can be consistently achieved. This versatile compound serves as a key building block for the development of novel therapeutic agents and other valuable chemical entities.

References

- 1. scitepress.org [scitepress.org]

- 2. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Development of chalcone synthesis: Optimization of synthetic method | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. repository.unair.ac.id [repository.unair.ac.id]

- 11. benchchem.com [benchchem.com]

4'-methoxychalcone chemical properties and characterization

An In-depth Technical Guide to 4'-Methoxychalcone: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

4'-Methoxychalcone is a flavonoid, a class of natural products that has garnered significant attention in the scientific community for its diverse pharmacological activities. As a prominent member of the chalcone family, it is characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This technical guide provides a comprehensive overview of the chemical properties, characterization, and synthesis of 4'-methoxychalcone, tailored for professionals in research and drug development.

Chemical Properties

The fundamental chemical and physical properties of 4'-methoxychalcone are summarized below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | [1] |

| Synonyms | 4'-Methoxychalcone, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one | [1] |

| Chemical Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 101-103 °C | [2] |

| Solubility | Soluble in dichloromethane and methanol. Insoluble in water. | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2] |

Spectroscopic Characterization

The structural elucidation of 4'-methoxychalcone is primarily achieved through various spectroscopic techniques. The characteristic spectral data are indispensable for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| ¹H | 3.882 | s | - | -OCH₃ | [3] |

| 6.978 | d | 15.6 | Ar-H | [3] | |

| 7.377 | m | - | Ar-H | [3] | |

| 7.511 | d | 15.6 | =CH- (β) | [3] | |

| 7.558 | m | - | Ar-H | [3] | |

| 7.733 | d | 15.6 | =CH- (α) | [3] | |

| 8.029 | d | - | Ar-H | [3] | |

| ¹³C | 55.65 | - | - | -OCH₃ | [4] |

| 113-132 | - | - | Aromatic & Vinylic C | [4] | |

| 163.04 | - | - | C4' | [4] | |

| 187.28 | - | - | C=O | [4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Source(s) |

| ~3051 | C-H (aromatic) stretching | [5] |

| ~2800 | CH₂ stretching | [5] |

| ~1697 | C=O (carbonyl) stretching | [5] |

| ~751 | Aromatic bending | [5] |

Mass Spectrometry (MS)

| Technique | m/z | Interpretation | Source(s) |

| GC-MS (EI) | 238 | [M]⁺ (Molecular ion) | [1] |

| 135 | [M-C₇H₅O]⁺ | [1] | |

| 77 | [C₆H₅]⁺ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 4'-methoxychalcone are provided below. These protocols are based on established laboratory procedures.

Synthesis via Claisen-Schmidt Condensation

This protocol describes a solvent-free, environmentally friendly approach to the synthesis of 4'-methoxychalcone.[4][6]

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH), solid

-

Mortar and pestle

-

Ethanol (96%) for recrystallization

-

Hydrochloric acid (HCl), 10% (v/v)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

In a mortar, combine equimolar amounts of 4-methoxyacetophenone and benzaldehyde.

-

Add a catalytic amount of solid sodium hydroxide to the mixture.

-

Grind the mixture at room temperature for approximately 30 minutes. The progress of the reaction should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with cold deionized water.

-

Neutralize the mixture with a cold 10% HCl solution until a precipitate forms.

-

Filter the crude product using vacuum filtration and wash with cold water.

Purification by Recrystallization

This procedure outlines the purification of the crude 4'-methoxychalcone.[2]

Materials:

-

Crude 4'-methoxychalcone

-

Ethanol (95%)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude 4'-methoxychalcone to an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol to the flask and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature to facilitate the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of purified 4'-methoxychalcone in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of purified 4'-methoxychalcone with dry potassium bromide (KBr).

-

Alternatively, prepare a mull by grinding the sample with a few drops of Nujol.[7]

-

Acquire the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

For GC-MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Use a standard temperature program to separate the components.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.[8]

Biological Activity and Signaling Pathway

4'-Methoxychalcone and its derivatives have been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. One of the key mechanisms underlying these effects is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[9][10]

PPARγ Signaling Pathway in Inflammation

The activation of PPARγ by ligands such as 4'-methoxychalcone can lead to the transrepression of pro-inflammatory genes. This process involves the inhibition of key inflammatory signaling pathways like the NF-κB pathway. The following diagram illustrates a simplified representation of this signaling cascade.

Figure 1: PPARγ signaling pathway in inflammation.

Conclusion

4'-Methoxychalcone stands out as a molecule of significant interest due to its accessible synthesis and promising biological activities. This guide provides a foundational resource for researchers, offering detailed information on its chemical properties, robust protocols for its preparation and characterization, and insights into its mechanism of action. The continued exploration of 4'-methoxychalcone and its derivatives holds considerable potential for the development of novel therapeutic agents.

References

- 1. 4'-Methoxychalcone | C16H14O2 | CID 641818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum [chemicalbook.com]

- 4. scitepress.org [scitepress.org]

- 5. scispace.com [scispace.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Human Metabolome Database: Predicted GC-MS Spectrum - 4'-Methoxychalcone GC-MS (Non-derivatized) - 70eV, Positive (HMDB0032585) [hmdb.ca]

- 9. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of PPARγ Inhibits TLR4 Signal Transduction Pathway in Melanoma Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4'-Methoxychalcone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4'-methoxychalcone, a chalcone derivative with known anti-tumor and anti-inflammatory properties, in dimethyl sulfoxide (DMSO), ethanol, and water. The information contained herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the effective handling and application of this compound.

Quantitative Solubility Data

The solubility of 4'-methoxychalcone varies significantly across different solvents, a critical consideration for experimental design and formulation development. The following table summarizes the available quantitative solubility data for 4'-methoxychalcone in DMSO, ethanol, and water.

| Solvent | Solubility | Molar Concentration (mM) | Method/Notes |

| DMSO | 48 mg/mL[1] | 201.44 mM[1] | Fresh DMSO is recommended as moisture can reduce solubility[1]. |

| 22.5 mg/mL[2] | 94.43 mM[2] | Sonication is recommended to aid dissolution[2]. | |

| Ethanol | 2 mg/mL[1] | 8.39 mM | |

| Water | Insoluble[1][3][4] | - | A predicted solubility of 0.0045 g/L has been reported[5]. |

Note: The molar concentration was calculated using the molecular weight of 4'-methoxychalcone (238.28 g/mol ).

In addition to the solvents detailed above, 4'-methoxychalcone is also reported to be soluble in dichloromethane and methanol[3][4].

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for determining the solubility of 4'-methoxychalcone, adapted from established gravimetric methods for chalcone derivatives[6][7]. This protocol can be employed to verify the reported solubility data or to determine solubility in other solvents of interest.

Materials:

-

4'-Methoxychalcone

-

Selected solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Thermostatically controlled water bath with stirring capability

-

Equilibrium cell (e.g., sealed vials)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 4'-methoxychalcone to a known mass of the selected solvent in an equilibrium cell. This ensures that a saturated solution is formed.

-

Equilibration: Place the equilibrium cell in a thermostatically controlled water bath set to the desired temperature. Stir the mixture continuously for a sufficient period (e.g., 5 hours) to ensure that equilibrium is reached[6].

-

Settling: After the stirring period, stop the agitation and allow the solution to remain undisturbed for an additional period (e.g., 2 hours) to allow any undissolved solid to settle[6].

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent) until a constant weight of the dissolved 4'-methoxychalcone is obtained.

-

Calculation: The solubility can be calculated by determining the mass of the dissolved 4'-methoxychalcone in the known mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 4'-methoxychalcone.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 4-METHOXYCHALCONE | TargetMol [targetmol.com]

- 3. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]

- 4. 4'-Methoxychalcone, 97% | Fisher Scientific [fishersci.ca]

- 5. Showing Compound 4'-Methoxychalcone (FDB010522) - FooDB [foodb.ca]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of 4'-Methoxychalcone: A Technical Guide Using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 4'-methoxychalcone, with a specific focus on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Chalcones, a class of open-chain flavonoids, are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant effects. This document details the underlying mechanisms of chalcone antioxidant activity, presents available quantitative data for a structurally related compound, provides a meticulous experimental protocol for the DPPH assay, and includes visual workflows and diagrams to facilitate understanding and replication of the methodology.

Introduction to Chalcones and Antioxidant Activity

Chalcones are naturally occurring compounds that form a central part of the flavonoid family and are abundant in various edible plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural framework is a key determinant of their biological activities.

The antioxidant properties of chalcones are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] The presence and position of substituent groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic rings significantly influence their antioxidant potential. The methoxy group, as seen in 4'-methoxychalcone, can contribute to the molecule's stability and radical scavenging capacity.

Mechanisms of Antioxidant Action

The antioxidant activity of chalcones, including 4'-methoxychalcone, is primarily governed by their ability to interrupt the propagation of free radical chain reactions. The principal mechanisms involved are:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the chalcone molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting chalcone radical is typically more stable due to resonance delocalization across its aromatic structure.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the chalcone to the free radical, forming a chalcone radical cation and an anion of the radical. This is often followed by the transfer of a proton to further stabilize the molecules.

The α,β-unsaturated ketone moiety in the chalcone backbone also plays a role in its antioxidant activity by participating in Michael addition reactions with cellular nucleophiles, which can help to mitigate oxidative stress.

Below is a diagram illustrating the general antioxidant mechanism of chalcones.

Caption: General Antioxidant Mechanism of Chalcones.

Quantitative Data Presentation: DPPH Radical Scavenging Activity

| Compound | Assay | IC50 Value (µg/mL) | Standard | IC50 Value (µg/mL) | Reference |

| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | DPPH | 11.9 | Ascorbic Acid | 3.3 | [2] |

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This section provides a detailed methodology for assessing the in vitro antioxidant activity of 4'-methoxychalcone using the DPPH assay.

Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to determine the radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents

-

4'-Methoxychalcone (test compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), analytical grade

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes

-

Vortex mixer

Preparation of Solutions

-

DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C.

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of 4'-methoxychalcone in 10 mL of methanol.

-

Working Concentrations of Test Compound: Prepare a series of dilutions of the 4'-methoxychalcone stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.

-

Working Concentrations of Positive Control: Prepare a series of dilutions of the ascorbic acid stock solution in methanol (e.g., 1, 2.5, 5, 10, 20 µg/mL).

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of the 4'-methoxychalcone solutions to respective wells.

-

Positive Control: Add 100 µL of the various concentrations of the ascorbic acid solutions to separate wells.

-

Blank: Add 100 µL of methanol to a well to serve as the blank.

-

Initiation of Reaction: To each well, add 100 µL of the 0.2 mM DPPH solution.

-

Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Where the "Control" is the absorbance of the DPPH solution without the test compound.

-

Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of 4'-methoxychalcone. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical, can be determined from the graph by linear regression analysis.

Below is a diagram illustrating the experimental workflow for the DPPH assay.

Caption: DPPH Assay Experimental Workflow.

Conclusion

4'-Methoxychalcone, as a member of the chalcone family, is anticipated to possess antioxidant properties. The DPPH radical scavenging assay provides a reliable and straightforward method for quantifying this in vitro activity. While specific quantitative data for 4'-methoxychalcone is limited in the current literature, the provided protocol and data for a related compound offer a strong foundation for researchers to conduct their own investigations. Further studies are warranted to fully elucidate the antioxidant potential of 4'-methoxychalcone and to explore its structure-activity relationship in more detail. This technical guide serves as a valuable resource for scientists and professionals in the fields of drug discovery and development who are interested in exploring the antioxidant capabilities of chalcone derivatives.

References

Preliminary Anticancer Screening of 4'-Methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary anticancer screening of 4'-methoxychalcone, a naturally occurring chalcone derivative. It consolidates key findings on its cytotoxic and pro-apoptotic effects on various cancer cell lines. Detailed experimental protocols for essential in vitro assays are provided to facilitate the replication and further investigation of its anticancer properties. Furthermore, this guide elucidates the molecular mechanisms of action by visualizing the implicated signaling pathways, offering a foundational resource for researchers in oncology and drug discovery.

Introduction

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in cancer research due to their diverse pharmacological activities. Among these, 4'-methoxychalcone has emerged as a promising candidate, demonstrating notable anti-inflammatory, antioxidant, and antitumor properties[1]. Preliminary studies have indicated its potential to inhibit cancer cell proliferation and induce apoptosis, making it a subject of interest for further development as a therapeutic agent. This guide aims to provide a detailed summary of the existing data and methodologies for the initial anticancer evaluation of 4'-methoxychalcone.

In Vitro Anticancer Activity

The anticancer potential of 4'-methoxychalcone and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of 4'-Methoxychalcone and its Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4'-amino-4-methoxychalcone | HeLa (Cervical Cancer) | 31.75 µg/mL | [2] |

| 4'-amino-4-methoxychalcone | MDA-MB-231 (Breast Cancer) | Not Specified | [3] |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | Not Specified | [3] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatocellular Carcinoma) | 32.3 ± 1.13 | Not Specified |

| Methoxychalcone derivative (WJ9708011) | PC-3 (Prostate Cancer) | Not Specified | [4] |

| Methoxychalcone derivative (WJ9708011) | DU-145 (Prostate Cancer) | Not Specified | [4] |

Note: Direct IC50 values for 4'-methoxychalcone were not consistently available across the searched literature, which often focused on derivatives. The provided data represents the closest available information.

Key Experimental Protocols

Reproducibility and standardization are paramount in preclinical research. This section provides detailed protocols for the fundamental assays used in the preliminary anticancer screening of 4'-methoxychalcone.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of 4'-methoxychalcone (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture and treat cells with 4'-methoxychalcone as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with 4'-methoxychalcone and harvest them as previously described.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA) and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Molecular Mechanisms and Signaling Pathways

Preliminary studies suggest that 4'-methoxychalcone and its analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a potential anticancer compound like 4'-methoxychalcone.

Caption: General workflow for in vitro anticancer screening.

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival. Some methoxychalcone derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the JAK/STAT pathway by 4'-methoxychalcone.

Modulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in cancer. Methoxychalcone derivatives can induce G1 cell cycle arrest and apoptosis through the inhibition of the mTOR pathway.

Caption: Modulation of the mTOR signaling pathway by 4'-methoxychalcone.

Conclusion and Future Directions

The preliminary screening of 4'-methoxychalcone reveals its potential as an anticancer agent, with evidence suggesting its ability to induce cytotoxicity and apoptosis in various cancer cell lines. The modulation of key signaling pathways such as JAK/STAT and mTOR appears to be central to its mechanism of action.

Future research should focus on:

-

Comprehensive Screening: Evaluating the activity of 4'-methoxychalcone against a broader panel of cancer cell lines.

-

In Vivo Studies: Assessing the efficacy and safety of 4'-methoxychalcone in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and selectivity.

-

Detailed Mechanistic Studies: Further elucidating the precise molecular targets and downstream effects of 4'-methoxychalcone.

This technical guide serves as a foundational resource to standardize preliminary investigations and accelerate the exploration of 4'-methoxychalcone as a potential lead compound in cancer therapy.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Methoxychalcone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-methoxychalcone, a naturally occurring chalcone with significant pharmacological potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and methods for its characterization. Quantitative data, where available, is presented in a structured format to facilitate comparison. Furthermore, this guide illustrates key experimental workflows and associated signaling pathways using detailed diagrams to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

4'-Methoxychalcone is a flavonoid derivative belonging to the chalcone family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. It has garnered considerable interest within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities.[1] This compound has been identified in various plant species, making it a target for natural product isolation and subsequent pharmacological investigation. Understanding its natural distribution and mastering its isolation are critical first steps for further research and development.

Natural Sources of 4'-Methoxychalcone

4'-Methoxychalcone has been identified in a variety of plant species. The primary documented sources include:

-

Moraceae Family:

-

Ficus pandurata Hance (synonymous with Ficus lyrata) is a recognized natural source of 4'-methoxychalcone.[1]

-

-

Rutaceae Family:

-

Various citrus species, including lemons (Citrus limon), have been reported to contain 4'-methoxychalcone, although it has not been quantified in these sources.[2]

-

-

Piperaceae Family:

-

While Piper nigrum (black pepper) is a rich source of various chalcones and alkaloids, the presence of 4'-methoxychalcone specifically is less documented, with some related methoxylated chalcones being more prominent in other Piper species like Piper aduncum.

-

Isolation and Purification Protocols

The isolation of 4'-methoxychalcone from its natural sources typically involves solvent extraction followed by chromatographic separation. The following sections provide detailed experimental protocols derived from methodologies used for isolating chalcones and flavonoids from the identified plant families.

General Extraction and Fractionation Workflow

The initial step in isolating 4'-methoxychalcone involves the extraction of the plant material with organic solvents. A general workflow is presented below, which can be adapted based on the specific plant matrix.

Caption: General workflow for the extraction and fractionation of plant material.

Detailed Experimental Protocol: Isolation from Ficus lyrata (Conceptual)

This protocol is a conceptualized procedure based on common phytochemical isolation techniques for flavonoids and chalcones.

3.2.1. Plant Material Preparation and Extraction

-

Preparation: Air-dry the leaves of Ficus lyrata at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

-

Extraction: Macerate the powdered plant material (e.g., 500 g) in methanol (2.5 L) for 72 hours at room temperature with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3.2.2. Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and perform successive partitioning in a separatory funnel with solvents of increasing polarity:

-

n-Hexane

-

Dichloromethane

-

Ethyl acetate

-

-

Fraction Collection: Collect each solvent layer and concentrate them to dryness using a rotary evaporator. The 4'-methoxychalcone is expected to be enriched in the less polar fractions, such as the dichloromethane and ethyl acetate fractions.

3.2.3. Chromatographic Purification

-

Column Chromatography:

-

Subject the most promising fraction (e.g., the dichloromethane or ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

-

Pack the column with silica gel in n-hexane.

-

Load the sample (adsorbed onto a small amount of silica gel) onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions showing similar TLC profiles containing the target compound.

-

-

Preparative HPLC (pHPLC) for Final Purification:

-

For final purification, subject the combined fractions to preparative High-Performance Liquid Chromatography (pHPLC).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of 4'-methoxychalcone (around 310-320 nm).

-

Collect the peak corresponding to 4'-methoxychalcone and evaporate the solvent to obtain the pure compound.

-

Quantitative Data

Currently, there is a scarcity of published data detailing the specific yield or concentration of 4'-methoxychalcone from its natural sources. The table below is intended to be populated as more quantitative studies become available.

| Natural Source | Plant Part | Extraction Method | Yield of 4'-Methoxychalcone | Reference |

| Ficus pandurata | Leaves | Methanol Extraction | Data not available | |

| Citrus limon | Peel | Acetone Extraction | Detected but not quantified | [2] |

| Piper nigrum | Fruit | Not specified | Data not available |

Characterization of 4'-Methoxychalcone

The structural elucidation and confirmation of isolated 4'-methoxychalcone are performed using various spectroscopic techniques.

Spectroscopic Data

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and chemical environment of protons.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Determines the number and types of carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the electronic transitions and the wavelength of maximum absorbance.

Table of Spectroscopic Data for 4'-Methoxychalcone:

| Technique | Key Features and Observed Values |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| ¹H-NMR | Signals corresponding to aromatic protons, vinylic protons of the α,β-unsaturated system, and the methoxy group protons. |

| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, vinylic carbons, and the methoxy carbon. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 238. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ketone), C=C stretching (alkene and aromatic), and C-O stretching (ether). |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) typically observed around 310-320 nm. |

Biological Activity and Signaling Pathways

4'-Methoxychalcone has been reported to exhibit a range of biological activities. One of the key mechanisms of action involves its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

PPARγ Signaling Pathway

4'-Methoxychalcone acts as a PPARγ activator. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation) and glucose metabolism. Activation of PPARγ by ligands like 4'-methoxychalcone can modulate the expression of target genes involved in these processes.

Caption: 4'-Methoxychalcone activates the PPARγ signaling pathway.

Conclusion

4'-Methoxychalcone is a promising natural product with a range of biological activities. This guide has outlined its known natural sources and provided a detailed, albeit conceptual, framework for its isolation and purification. While spectroscopic data for its characterization is well-established, there is a clear need for further research to quantify its presence in various plant sources and to optimize isolation protocols to improve yields. The elucidation of its mechanisms of action, such as the activation of the PPARγ pathway, opens avenues for its potential application in drug discovery and development. This document serves as a foundational resource for researchers embarking on the study of this intriguing chalcone.

References

Stability and Storage of 4'-Methoxychalcone Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4'-methoxychalcone powder. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This guide summarizes key physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment, adhering to industry best practices.

Physicochemical Properties

4'-Methoxychalcone is a white to pale yellow crystalline powder. A comprehensive summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Melting Point | 102.0-111.0 °C | [1] |

| Appearance | White to pale cream to pale yellow crystals or powder | [1] |

| Solubility | Soluble in dichloromethane and methanol. Insoluble in water. | |

| Chemical Stability | Stable under standard ambient conditions (room temperature). | [2] |

Recommended Storage Conditions

To ensure the long-term stability of 4'-methoxychalcone powder, the following storage conditions are recommended:

-

Temperature: For routine laboratory use, store in a tightly closed container in a dry and well-ventilated place. For long-term storage, temperatures between 0°C and 8°C are advisable. Some suppliers recommend storage at -20°C for optimal preservation.

-

Light: Protect from light to prevent potential photodegradation. Chalcones, in general, are known to be sensitive to UV radiation.

-

Moisture: Store in a dry environment to prevent hydrolysis. The container should be tightly sealed to protect from atmospheric moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

4'-Methoxychalcone, like other chalcones, is susceptible to degradation under various environmental stresses. Understanding these pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation pathways include:

-

Photodegradation: Exposure to ultraviolet (UV) light can induce photoisomerization of the trans double bond to the cis isomer and may also lead to photodimerization reactions.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The presence and position of substituents, such as the methoxy group, can influence the thermal stability of chalcones.

-

Hydrolysis: Although sparingly soluble in water, prolonged exposure to acidic or basic conditions in aqueous solutions can lead to the hydrolysis of the α,β-unsaturated ketone.

-

Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule, potentially at the double bond or other susceptible sites.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 4'-methoxychalcone powder should involve forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[3][4]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on 4'-methoxychalcone powder.

Detailed Protocols:

-

Acid Hydrolysis:

-

Accurately weigh and dissolve 4'-methoxychalcone powder in a small amount of methanol.

-

Add 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to the working concentration for analysis.

-

-

Base Hydrolysis:

-

Follow the same initial steps as for acid hydrolysis.

-

Add 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.

-

Keep the solution at 60°C for 4 hours.

-

Cool and neutralize with 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Dissolve 4'-methoxychalcone in methanol.

-

Add 3% hydrogen peroxide to achieve a final concentration of approximately 100 µg/mL.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a known amount of 4'-methoxychalcone powder in a petri dish and spread it as a thin layer.

-

Expose the powder to a temperature of 80°C in a hot air oven for 48 hours.

-

After exposure, dissolve the powder in methanol and dilute to the working concentration for analysis.

-

-

Photodegradation:

-

Expose the 4'-methoxychalcone powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dissolve the powder and analyze by HPLC.

-

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying 4'-methoxychalcone from its potential degradation products.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined from the UV spectrum of 4'-methoxychalcone (typically around 340 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak of 4'-methoxychalcone from the peaks of degradation products formed during forced degradation studies.

Signaling Pathway Involvement

4'-Methoxychalcone has been shown to exert biological effects, including enhancing adipocyte differentiation, through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that acts as a key transcriptional regulator of adipogenesis.

PPARγ Signaling Pathway in Adipocyte Differentiation

Caption: Activation of PPARγ by 4'-methoxychalcone leading to adipocyte differentiation.

The binding of 4'-methoxychalcone to PPARγ induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription and promoting the differentiation of pre-adipocytes into mature adipocytes.

Conclusion

The stability of 4'-methoxychalcone powder is crucial for its effective use in research and development. Adherence to recommended storage conditions, including protection from light, moisture, and high temperatures, is essential. A thorough understanding of its potential degradation pathways and the implementation of robust stability-indicating analytical methods, as outlined in this guide, will ensure the quality and reliability of experimental results. The biological activity of 4'-methoxychalcone, mediated through pathways such as PPARγ activation, further underscores the importance of maintaining its chemical integrity.

References

- 1. 4'-Methoxychalcone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Anti-inflammatory Potential of 4'-Methoxychalcone in RAW 264.7 Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 4'-methoxychalcone, a derivative of chalcone, with a specific focus on its effects in the RAW 264.7 macrophage cell line. This document synthesizes available scientific data to present a detailed resource on the compound's mechanism of action, supported by experimental protocols and visual representations of key signaling pathways.

Core Anti-inflammatory Effects

Chalcones, a class of natural compounds, have demonstrated a range of biological activities, including anti-inflammatory effects. 4'-methoxychalcone, a specific derivative, has been shown to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The primary mechanisms involve the downregulation of key inflammatory mediators and the modulation of critical signaling pathways.

Data Presentation: Quantitative Effects of Methoxychalcone Derivatives

The following tables summarize the quantitative data on the anti-inflammatory effects of various methoxychalcone derivatives in LPS-stimulated RAW 264.7 macrophages. While specific data for 4'-methoxychalcone is part of a broader class of compounds, the presented data from structurally similar molecules provides a strong indication of its potential efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Enzymes

| Compound | Concentration | Inhibition of NO Production (%) | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) | Reference |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 2.5 - 40 µM | Concentration-dependent decrease | Significant reduction | Significant reduction | [1] |

| 2'-Methoxy-4'6'-bis(methoxymethoxy)chalcone | Not specified | Significant inhibition | Significant inhibition | Not specified | [2] |

| Flavokawain A (a chalcone) | Not specified | Significant suppression | Significant suppression | Significant suppression | [3][4] |

| 4-O-Carboxymethylascochlorin | 0 - 50 µM | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | [5] |

Table 2: Modulation of Pro-inflammatory Cytokine Production

| Compound | Concentration | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of IL-1β Production (%) | Reference |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Not specified | Significant reduction | Significant reduction | Not specified | [1] |

| 4-Hydroxy-7-Methoxycoumarin | 0.3 - 1.2 mM | Significant reduction | Significant reduction | Significant reduction | [6] |

| Flavokawain A (a chalcone) | Not specified | Significant suppression | Significant suppression | Significant suppression | [3][4] |

| Pterostilbene and 4'-Methoxyresveratrol | Not specified | Significant inhibition | Significant inhibition | Significant inhibition | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of anti-inflammatory effects in RAW 264.7 macrophages are provided below.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.[8]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin).[9][10]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9][11]

-

Subculturing: When cells reach 80% confluency, they are detached, often using a cell scraper, and subcultured.[8][12]

-

LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are treated with lipopolysaccharide (LPS), typically at a concentration of 1 µg/mL.[13]

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[14]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[8][16]

-

Treat the cells with various concentrations of 4'-methoxychalcone for a specified period.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][17]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[17]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]

-

Nitric Oxide (NO) Production Measurement (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[19]

-

Procedure:

-

Collect the cell culture supernatant after treatment with 4'-methoxychalcone and/or LPS.

-

Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[16]

-

After a short incubation period at room temperature, measure the absorbance at 540 nm.[20]

-

The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[20]

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[21] A sandwich ELISA is commonly used for cytokine analysis.[21][22]

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).[23]

-

Block non-specific binding sites.

-

Add cell culture supernatants to the wells and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine.[22]

-

Add an enzyme-linked avidin or streptavidin.[22]

-

Add a substrate that produces a colorimetric signal.

-

Measure the absorbance using a microplate reader and determine the cytokine concentration from a standard curve.[22][23]

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

-

Procedure:

-

Lyse the treated cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[24]

-

Determine the protein concentration using a method such as the Bradford or BCA assay.[24]

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).[25][26]

-

Block the membrane to prevent non-specific antibody binding.[25][27]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., iNOS, COX-2, p-p65, p-p38).[24]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24][26]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[25]

-

Gene Expression Analysis (RT-PCR)

-

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is a technique used to detect and quantify RNA levels.

-

Procedure:

-

Isolate total RNA from the treated cells using a suitable kit.[28]

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.[28]

-

Perform quantitative PCR (qPCR) using gene-specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[29][30]

-

Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.[29][30]

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by 4'-methoxychalcone and a typical experimental workflow.

Caption: Experimental workflow for assessing the anti-inflammatory effects of 4'-methoxychalcone.

Caption: Inhibition of the NF-κB signaling pathway by 4'-methoxychalcone.

Caption: Modulation of the MAPK signaling pathway by 4'-methoxychalcone.

References

- 1. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2'-Methoxy-4'6'-bis(methoxymethoxy)chalcone inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 4-O-Carboxymethylascochlorin Inhibits Expression Levels of on Inflammation-Related Cytokines and Matrix Metalloproteinase-9 Through NF–κB/MAPK/TLR4 Signaling Pathway in LPS-Activated RAW264.7 Cells [frontiersin.org]

- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. protocols.io [protocols.io]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. Nitric Oxide Griess Assay [bio-protocol.org]

- 21. h-h-c.com [h-h-c.com]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 25. Western Blot Protocol | Proteintech Group [ptglab.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]